4-Methyltriacontane
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Overview
Description
4-Methyltriacontane is a branched alkane with the molecular formula C₃₁H₆₄. This compound is a hydrocarbon lipid molecule and can be found in natural sources such as pepper .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkenes followed by hydrogenation. These processes are typically carried out in the presence of metal catalysts such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methyltriacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alkanes or alkenes.
Substitution: Halogenated alkanes or other substituted hydrocarbons.
Scientific Research Applications
4-Methyltriacontane has various applications in scientific research, including:
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with other molecules.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Mechanism of Action
The mechanism of action of 4-Methyltriacontane primarily involves its interaction with lipid membranes and hydrophobic environments. As a hydrocarbon lipid molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in biological systems where it can influence cell signaling and membrane-bound enzyme activities .
Comparison with Similar Compounds
Similar Compounds
4-Methyloctacosane: Another branched alkane with similar structural features and properties.
Triacontane: A straight-chain alkane with the same number of carbon atoms but lacking the methyl branch.
Uniqueness
4-Methyltriacontane is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the methyl group can influence its melting point, solubility, and reactivity, making it distinct in various applications .
Properties
CAS No. |
77737-05-4 |
---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
4-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-31(3)29-5-2/h31H,4-30H2,1-3H3 |
InChI Key |
PDOXLYSOIKAFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
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